2-Amino-5-(trifluoromethoxy)phenol hydrochloride
Description
Properties
IUPAC Name |
2-amino-5-(trifluoromethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2.ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;/h1-3,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGREQNDBXTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-35-6 | |
| Record name | Phenol, 2-amino-5-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-5-(trifluoromethoxy)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Amination of 5-(Trifluoromethoxy)phenol Derivatives
One approach involves starting from 5-(trifluoromethoxy)phenol or its derivatives, followed by selective amination at the 2-position. This can be achieved by:
- Nitration of the phenol to introduce a nitro group at the 2-position.
- Subsequent reduction of the nitro group to the amino group.
- Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
This method benefits from the availability of 5-(trifluoromethoxy)phenol and established nitration/reduction protocols, but requires careful control to avoid overreaction or substitution at undesired positions.
Sulfonic Acid Salt Route (Adapted from Related 2-Amino-5-alkyl-phenol Processes)
A related patented process for 2-amino-5-alkyl-phenols involves:
- Starting from 2-amino-5-alkyl-benzenesulfonic acid or its salts.
- Treating the sulfonic acid salt with strong base (e.g., potassium hydroxide) under high temperature (up to 300 °C) and pressure (15-20 bar) to effect desulfonation and formation of the 2-amino-5-alkyl-phenol sodium salt.
- Acidification with hydrochloric acid to precipitate the hydrochloride salt.
- Purification steps including activated carbon treatment and pH adjustment to isolate the product.
Though this exact method is reported for alkyl-substituted phenols, it could be adapted for trifluoromethoxy substitution with appropriate modifications to reaction conditions and precursor availability.
Fluorinated Aromatic Amino Acid Synthesis Analogies
Recent research on fluorinated aromatic amino acids with trifluoromethyl and trifluoromethoxy groups demonstrates:
- Use of aqueous hydrochloric acid to treat fluorinated intermediates in solvents like dimethoxyethane at elevated temperatures (~60 °C) for several hours.
- Filtration, concentration, and purification steps including chelation with EDTA, pH adjustment, and extraction.
- Final isolation of the amino compound as hydrochloride salt by acidification.
Though these studies focus on amino acid derivatives, the principles of fluorinated aromatic amine synthesis and hydrochloride salt formation are relevant to 2-amino-5-(trifluoromethoxy)phenol hydrochloride preparation.
Data Table: Summary of Preparation Conditions
Analysis and Research Findings
- The sulfonic acid salt method provides a robust industrial-scale approach for related 2-amino-5-substituted phenols, suggesting feasibility for trifluoromethoxy analogues with adaptation.
- Fluorinated aromatic amine synthesis requires careful handling of fluorinated groups to maintain substitution pattern and avoid degradation, as demonstrated in recent asymmetric synthesis studies.
- Hydrochloride salt formation is a critical final step for stabilization and isolation, typically achieved by controlled acidification and pH adjustment.
- Purification often involves activated carbon treatment to remove colored impurities and careful pH control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethoxy)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
Organic Synthesis
2-Amino-5-(trifluoromethoxy)phenol hydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Suzuki–Miyaura Coupling : This method facilitates the formation of carbon-carbon bonds under mild conditions, allowing for the synthesis of complex organic molecules.
- Synthesis of Derivatives : The compound is used to create derivatives that can exhibit enhanced biological activity or novel properties.
Biological Research
In biological contexts, this compound has been employed in studies involving:
- Enzyme Mechanisms : Its interactions with enzymes help elucidate mechanisms of action and enzyme kinetics.
- Protein Interactions : The compound is investigated for its ability to modulate protein-protein interactions, which is crucial for understanding cellular processes.
Medicinal Chemistry
The potential therapeutic applications of this compound are noteworthy:
- Neuroprotective Properties : Preliminary studies suggest that it may exhibit neuroprotective effects similar to those of riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). This connection highlights its potential as a lead compound in drug development.
- Drug Development : The compound's unique structure allows it to act as a precursor in synthesizing new pharmaceuticals targeting various diseases.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, compounds derived from this base have shown promise in modulating the activity of enzymes linked to cancer progression.
Case Study 2: Neuroprotective Effects
A study exploring the neuroprotective effects of this compound revealed that certain derivatives could effectively antagonize voltage-dependent Na channel currents. These findings suggest potential applications in treating neurodegenerative disorders by protecting neuronal cells from excitotoxicity.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethoxy)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity, making it effective in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-amino-5-(trifluoromethoxy)phenol hydrochloride, emphasizing substituent effects, synthesis yields, and molecular properties:
*Molecular weights for brominated compounds account for isotopic variations (⁷⁹Br/⁸¹Br).
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -Br, -F, -OCF₃): These groups increase acidity of the phenolic -OH group and enhance stability against oxidative degradation.
- Alkyl Groups (e.g., -CH₃, -C₂H₅): Methyl and ethyl substituents reduce polarity, increasing solubility in nonpolar solvents. However, they may lower metabolic stability compared to halogenated analogs.
Structural Similarity Analysis
Based on similarity scoring ():
- 2-Amino-5-ethylphenol hydrochloride shows the highest similarity (0.95) to the target compound, differing only in the ethyl vs. trifluoromethoxy group.
- 4,4'-Diamino-[1,1'-biphenyl]-3,3'-diol (similarity: 0.89) highlights the importance of dihydroxy and amino motifs in related structures.
Biological Activity
2-Amino-5-(trifluoromethoxy)phenol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a phenolic ring with an amino group and a trifluoromethoxy substituent, which enhances its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- PARP1 Inhibition : The compound has been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .
- Neuroprotective Effects : Emerging studies suggest that this compound may have neuroprotective properties, potentially targeting pathways involved in neurodegenerative diseases such as Alzheimer's disease.
Biological Activity Overview
The following table summarizes the biological activities identified for this compound:
Anticancer Activity
A study conducted on human breast cancer cells demonstrated that this compound exhibited significant cytotoxicity. The compound's IC50 value was comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent. The mechanism involved DNA damage induction and activation of apoptotic pathways through PARP1 inhibition.
Neuroprotective Effects
Research investigating the neuroprotective effects of the compound revealed that it could modulate neuroinflammatory pathways associated with Alzheimer's disease. In vitro assays showed that treatment with this compound reduced markers of neuroinflammation and improved cell viability under oxidative stress conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-5-(trifluoromethoxy)phenol hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves functionalization of a phenol precursor. For example, trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution using trifluoromethylating agents like CF₃O− sources under anhydrous conditions. Purification often employs column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) is verified via HPLC (C18 column, UV detection at 254 nm) and ¹⁹F NMR to confirm trifluoromethoxy incorporation .
Q. How should researchers characterize the stability of this compound under different storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. The hydrochloride salt form enhances hygroscopicity, so storage in desiccators under nitrogen is advised. FT-IR can monitor hydrolytic degradation of the amine group, while TGA/DSC assesses thermal stability (decomposition onset ~200°C) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential:
- ¹H NMR: Aromatic protons resonate δ 6.8–7.2 ppm; NH₂ protons appear as broad singlets (~δ 5.5 ppm).
- ¹⁹F NMR: Trifluoromethoxy group shows a singlet near δ -58 ppm.
- Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 228.04. X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic properties in reaction mechanisms?
- Methodological Answer : The -OCF₃ group is a strong electron-withdrawing substituent. Researchers can apply Hammett constants (σₚ = +0.54) to predict reaction outcomes. For example, in electrophilic aromatic substitution, the para-directing effect of -NH₂ is attenuated by -OCF₃, favoring meta products. Computational studies (DFT, e.g., B3LYP/6-311+G(d,p)) quantify charge distribution and frontier orbital energies .
Q. What strategies mitigate competing side reactions during functionalization of the aromatic amine group?
- Methodological Answer : Protecting the -NH₂ group (e.g., acetylation or Boc protection) prevents unwanted nucleophilic attacks. For acylation, use mild conditions (DCM, 0°C) with Hünig’s base to scavenge HCl. Monitor reactions via TLC (silica, ninhydrin stain for free amine detection). Post-reaction deprotection with HCl/dioxane regenerates the hydrochloride salt .
Q. How can researchers evaluate the compound’s potential in drug discovery, particularly regarding bioavailability?
- Methodological Answer : Perform in vitro ADME assays:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Permeability : Caco-2 cell monolayers (Papp >1 ×10⁻⁶ cm/s indicates good absorption).
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound via LC-MS/MS. The trifluoromethoxy group enhances metabolic resistance compared to -OCH₃, as shown in fluorinated analog studies .
Contradictions and Considerations
- Synthetic Routes : suggests direct trifluoromethoxylation of phenol derivatives, while emphasizes multi-step protection/deprotection strategies. Researchers should optimize based on precursor availability and reaction scalability.
- Biological Activity : While highlights antimicrobial potential, notes variability in receptor binding due to stereoelectronic effects. Dose-response studies (IC₅₀/EC₅₀) are critical to validate specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
